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molecular formula C17H17Cl2N B8301028 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B8301028
M. Wt: 306.2 g/mol
InChI Key: KDERKEZKMQCRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053603B2

Procedure details

To a solution of ketone 5 (350 mg, 1.202 mmol) in THF (18 mL) and methanol (24 mL) was added methylamine hydrochloride (980 mg, 10 eq). After the solid dissolved, sodium cyanoborohydride (6.0 mL, 1 M in THF, 5 eq) was added in one portion. The mixture was heated in a 50° C. oil bath overnight before being quenched with aqueous sodium bicarbonate and extracted with MTBE. The combined organic layer was washed with brine and evaporated to give a brown-green oil. The oil was dissolved in MTBE and extracted into 10% aqueous hydrochloric acid. The aqueous layer was basicified with KOH and extracted with MTBE. The volatile components were removed in vacuo and the crude green oil was separated on silica gel to give the methylamine (0.20 g, 54%) as a pale-green oil.
Name
ketone
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][C:11](=O)[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.CN.[C:23]([BH3-])#[N:24].[Na+]>C1COCC1.CO.CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH:11]([NH:24][CH3:23])[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4|

Inputs

Step One
Name
ketone
Quantity
350 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1CC(CC2=CC=CC=C12)=O
Name
Quantity
980 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After the solid dissolved
CUSTOM
Type
CUSTOM
Details
before being quenched with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
WASH
Type
WASH
Details
The combined organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown-green oil
EXTRACTION
Type
EXTRACTION
Details
extracted into 10% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
CUSTOM
Type
CUSTOM
Details
The volatile components were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude green oil was separated on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CC(CC2=CC=CC=C12)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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